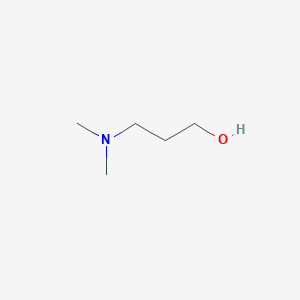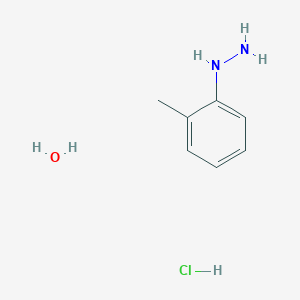
(+)-异薄荷酮
描述
Synthesis Analysis
(+)-Isomenthone has been synthesized through various organic reactions, including highly enantioselective processes. For instance, a novel synthesis approach involves the use of (+)-isomenthone-derived 1,3-diol ligands for catalyzing asymmetric aldol reactions, showcasing the compound's versatility in synthetic organic chemistry (Gardiner et al., 2003). Additionally, the synthesis of various isomers and the exploration of enantioselective reactions highlight the compound's utility in preparing chiral building blocks for further chemical transformations (Grassi et al., 1985).
Molecular Structure Analysis
The conformational landscape of (+)-isomenthone has been explored through microwave spectroscopy, revealing insights into its structural dynamics and the effects of its conformation on reactivity and interaction with other molecules (Xu et al., 2015). These studies are crucial for understanding the fundamental aspects of its chemical behavior.
Chemical Reactions and Properties
(+)-Isomenthone participates in various chemical reactions, such as isomerization and multicomponent reactions, which are pivotal in synthesizing complex organic molecules. Its role in the cis-trans isomerization of organic molecules has implications for synthetic strategies and molecular design (Dugave & Demange, 2003). The compound's involvement in isocyanide-based multicomponent reactions further underscores its versatility in organic synthesis (Dömling, 2002).
科学研究应用
保护人体真皮成纤维细胞:已证明异薄荷酮可以保护人体真皮成纤维细胞免受 TNF-α 诱导的细胞死亡。这种保护归因于 JNK 和 p38 MAPK 通路中激活的阻断,随后阻止下游凋亡事件 (Jung 等人,2012 年)。
不对称羟醛反应中的催化:它已被用于合成新的 (+)-异薄荷酮衍生的 1,3-二醇配体。这些配体已证明具有催化不对称羟醛反应的能力,对映体过量高(87-90% ee) (Gardiner 等人,2003 年)。
分析化学和传统医学:已经开发了一种经过验证的 HPLC/光电二极管阵列方法来测定薄荷属植物中的异薄荷酮,薄荷属植物是一种传统医学中用于治疗发烧和胃肠道疾病等各种疾病的植物 (Ghassemi 等人,2013 年)。
绿色化学应用:使用酸型离子交换树脂酸催化异构化 (-)-薄荷酮到 (+)-异薄荷酮的“绿色”改性已经对其环境效益进行了研究,包括显着的废物减少和危害消除 (Ginzburg 等人,2014 年)。
立体选择性氢化研究:已经使用镍催化剂对 (-)-薄荷酮和 (+)-异薄荷酮混合物进行了立体选择性氢化研究。本研究的重点是生产非平衡的异构体混合物,特别是那些含有不太稳定的薄荷醇异构体 (Kukula 和 Červený,2000 年)。
合成和立体结构:已经实现了新的 (+)-异薄荷酮衍生的手性 1,3-二醇的合成和立体结构证明,其结构通过偶联数据和 NOE 实验验证 (Gardiner 等人,1998 年)。
构象景观探索:一项研究利用计算机程序自动识别密集宽带微波频谱中的不同物种,确定了薄荷酮的三种构象和异薄荷酮的一种构象 (Schmitz 等人,2015 年)。
属性
IUPAC Name |
(2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLGAXVYCFJBMK-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](C(=O)C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044475, DTXSID001015953 | |
| Record name | rel-(2R,5R)-5-Methyl-2-(1-methylethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,4R)-Isomenthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless slightly oily liquid with a peppermint odour | |
| Record name | dl-Isomenthone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.895-0.925 | |
| Record name | dl-Isomenthone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
(+)-Isomenthone | |
CAS RN |
1196-31-2, 491-07-6 | |
| Record name | (1R,4R)-Isomenthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isomenthone, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | rel-(2R,5R)-5-Methyl-2-(1-methylethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,4R)-Isomenthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-isomenthone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isomenthone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOMENTHONE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S2W18YHP6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (+)-isomenthone?
A1: (+)-Isomenthone has a molecular formula of C10H18O and a molecular weight of 154.25 g/mol.
Q2: What spectroscopic data is available for (+)-isomenthone?
A2: While the provided research papers don't delve deeply into spectroscopic characterization, they primarily utilize Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of (+)-isomenthone in various essential oils. [, , , , , , , , , , , , , , ] Specific spectroscopic data would necessitate further targeted analysis.
Q3: How is (+)-isomenthone biosynthesized in plants?
A3: Research suggests that (+)-isomenthone biosynthesis in plants like peppermint (Mentha x piperita) involves a complex pathway with several intermediates. [, , , , , , ] It is formed alongside its diastereomer (-)-menthone through the reduction of precursors like (+)-pulegone, potentially involving enzymes like menthone reductases. Interestingly, the stereoselectivity of this reduction process can vary depending on the plant species and specific enzymes involved. [, , ]
Q4: Are there specific enzymes known to catalyze (+)-isomenthone formation?
A4: Yes, studies on peppermint (Mentha x piperita) have identified two distinct NADPH-dependent ketoreductases that play a crucial role in the biosynthesis of menthol isomers from menthone precursors. [] While these enzymes primarily target (-)-menthone, they also exhibit activity towards (+)-isomenthone, yielding different ratios of menthol isomers. [] Further research is needed to fully elucidate the specific enzymes responsible for (+)-isomenthone formation in other plant species.
Q5: Can (+)-isomenthone be metabolized by microorganisms?
A5: Yes, a study using Pseudomonas putida YK-2 demonstrated the microorganism's ability to metabolize (-)-menthone, with (+)-isomenthone identified as one of the metabolic products. [] This suggests that microbial metabolic pathways could play a role in the degradation or transformation of (+)-isomenthone in specific environments.
Q6: What are some synthetic approaches to obtain (+)-isomenthone?
A6: (+)-Isomenthone can be chemically synthesized through several methods: * Cyclization of Citronellal: Al/Fe-Pillared Clay (Al/Fe-PILC) effectively catalyzes the cyclization of citronellal, yielding a mixture of menthone and isomenthone, with a 2:1 ratio favoring isomenthone, at 80°C in 1,2-dichloroethane. [] * From Inverted Menthone: (+)-Isomenthol, a reduced form of (+)-isomenthone, can be synthesized from an inverted menthone mixture (containing both (-)-menthone and (+)-isomenthone) via reduction with sodium in aqueous ammonia. []
Q7: Can (+)-isomenthone be used as a chiral building block for the synthesis of more complex molecules?
A7: Absolutely. Research highlights the potential of (+)-isomenthone as a versatile chiral starting material in organic synthesis. [, , ] For instance, it serves as a precursor for synthesizing chiral allyl donors, which facilitate enantioselective (2Z)-alk-2-enylation of aldehydes. [] Additionally, (+)-isomenthone-derived 1,3-diol ligands, synthesized through a two-step parallel synthesis approach, have shown promising catalytic activity in asymmetric aldol reactions. []
Q8: What are the primary applications of (+)-isomenthone?
A8: (+)-Isomenthone finds its main application as a constituent of essential oils used in various industries, including: * Flavor and Fragrance Industry: Its characteristic minty aroma makes it valuable in flavoring agents, perfumes, and cosmetics. [, , , , ] * Pharmaceutical Industry: Some research suggests potential antimicrobial activities associated with (+)-isomenthone-containing essential oils, though further investigation is required. [, , ]
Q9: Is (+)-isomenthone used in smoking-cessation aids?
A9: Yes, (+)-isomenthone has been identified as a volatile organic compound (VOC) released from nicotine-free inhalators marketed as smoking-cessation aids. [] While its concentration in these products is generally below regulatory limits, further research is needed to assess potential long-term effects of inhalation exposure.
Q10: What is known about the toxicity of (+)-isomenthone?
A10: While generally considered safe for use in food flavorings and fragrances at low concentrations, limited research is available on the specific toxicity profile of (+)-isomenthone. [, ] A study investigating the safety of nicotine-free inhalators found that the concentration of (+)-isomenthone released slightly exceeded the derived no-effect level (DNEL). [] This highlights the need for further research to comprehensively assess the potential health impacts of (+)-isomenthone, particularly concerning inhalation exposure.
Q11: What analytical methods are used to detect and quantify (+)-isomenthone?
A11: Gas chromatography coupled with mass spectrometry (GC-MS) is the predominant technique employed in the analyzed research for the identification and quantification of (+)-isomenthone in various matrices, particularly essential oils. [, , , , , , , , , , , , , , ] Enantioselective multidimensional gas chromatography (enantio-MDGC), often combined with mass spectrometry, enables the separation and quantification of (+)-isomenthone enantiomers, providing valuable information for assessing the authenticity and quality of essential oils. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B49541.png)
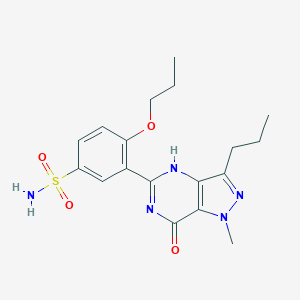
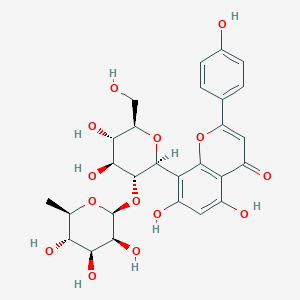

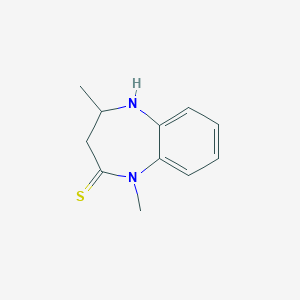
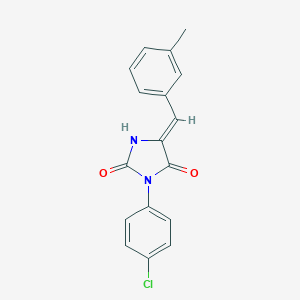
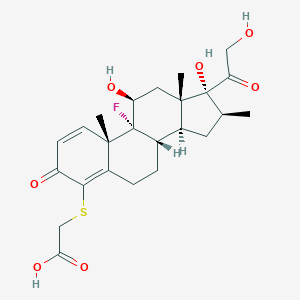

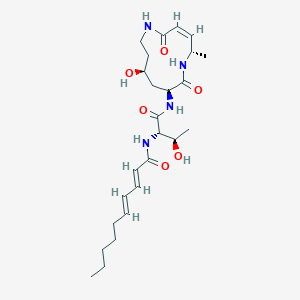
![12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid](/img/structure/B49559.png)

